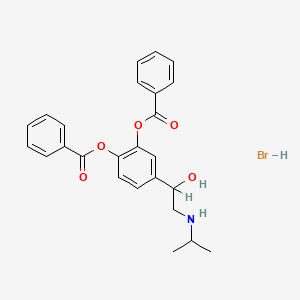
2,6-Difenilpiridina
Descripción general
Descripción
Synthesis Analysis
2,6-Diphenylpyridine can be synthesized through various methods, including complexation with metals such as platinum(II) and palladium(II), which results in the formation of complexes with unique properties. For instance, it can form twofold-deprotonated terdentate ligands with Pt(II) and Pd(II), leading to complexes with adjacent five-membered metallocycles. Moreover, these complexes exhibit interesting photochemical and thermal reaction behaviors, such as the formation of stable Pt(IV) compounds and substituted 2,6-diphenylpyridine under specific conditions (Cornioley-Deuschel, Ward, & Zelewsky, 1988).
Molecular Structure Analysis
The molecular structure of 2,6-Diphenylpyridine and its derivatives reveals significant insights. For example, the crystal structure of 2,6-diphenylpyridine-4-carboxylic acid demonstrates the formation of centrosymmetric cyclic dimers and strong pi-pi stacking of aromatic rings, indicative of its solid-state organization and potential intermolecular interactions (Crispini & Neve, 2002).
Chemical Reactions and Properties
Chemical reactions involving 2,6-Diphenylpyridine often result in the formation of complexes with notable properties. For example, its reaction with organogold(III) chemistry highlights its use as a tridentate [C∧N∧C] dianionic ligand, leading to the synthesis of mono- and binuclear cyclometalated gold(III) complexes with distinct molecular structures and absorption spectra (Wong, Cheung, Chan, & Che, 1998).
Physical Properties Analysis
The physical properties of 2,6-Diphenylpyridine, such as its crystalline state and intermolecular interactions, are crucial for understanding its behavior in various conditions. The crystal and molecular structure studies provide valuable information on its geometry and interactions, which are essential for its chemical reactivity and potential applications (Chekhlov, 2005).
Chemical Properties Analysis
The chemical properties of 2,6-Diphenylpyridine are influenced by its molecular structure and the nature of its interactions with other compounds. Studies on its complexes, such as those with platinum(II), reveal the significance of π−π interactions and the luminescent properties of these complexes, which are pertinent to understanding the chemical behavior of 2,6-Diphenylpyridine (Lu, Chan, Cheung, & Che, 2001).
Aplicaciones Científicas De Investigación
Química Organoaurífera (III)
La 2,6-Difenilpiridina sirve como un ligando dianiónico tridentato [C∧N∧C] en la química organoaurífera (III). Se utiliza como intermedio en la síntesis de complejos de oro (III), que son importantes en diversas reacciones químicas y posibles aplicaciones en catálisis {svg_1} {svg_2} {svg_3}.
Agente Reductor
Este compuesto puede añadir un electrón de metales alcalinos en THF para formar un anión radical, que actúa como un poderoso agente reductor. Esta propiedad es valiosa en reacciones que requieren donación de electrones y reducción {svg_4} {svg_5}.
Sensores Fluorescentes
Los derivados de this compound pueden utilizarse como sensores fluorescentes para monitorizar el progreso de la fotopolimerización de radicales libres. Esta aplicación es significativa en la ciencia e ingeniería de polímeros, donde el control preciso de los procesos de polimerización es crucial {svg_6}.
Sensores Espectroscópicos
También se propone que estos derivados sirvan como sensores espectroscópicos para determinar las eficiencias de la generación de súperácidos por parte de fotoiniciadores catiónicos durante la fotopolimerización. Este doble papel destaca su importancia tanto en la monitorización como en el control de los procesos químicos {svg_7}.
Análisis Estructural y Espectroscópico
Se estudian las propiedades estructurales y espectroscópicas de los complejos de oro (III) transmetalados mono y binucleares que implican this compound para sus posibles aplicaciones. Estas propiedades pueden proporcionar información sobre el diseño de nuevos materiales y catalizadores {svg_8} {svg_9}.
Safety and Hazards
Mecanismo De Acción
Target of Action
2,6-Diphenylpyridine is an organic chemical compound
Mode of Action
It’s known that the compound has been used in the synthesis of cyclometallated mono- and di-nuclear platinum(II) complexes . .
Biochemical Pathways
Pyridine derivatives, to which 2,6-Diphenylpyridine belongs, are known to be involved in various biological processes . .
Result of Action
It’s known that 2,6-Diphenylpyridine derivatives have been used as fluorescent sensors for monitoring photopolymerization processes . .
Análisis Bioquímico
Biochemical Properties
2,6-Diphenylpyridine plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a tridentate ligand, forming stable complexes with metal ions. These complexes can influence the activity of metalloenzymes by either inhibiting or enhancing their catalytic functions. The interaction of 2,6-Diphenylpyridine with biomolecules often involves coordination bonds, where the nitrogen atom in the pyridine ring and the phenyl groups participate in binding to metal centers .
Cellular Effects
2,6-Diphenylpyridine has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 2,6-Diphenylpyridine and its derivatives have demonstrated cytotoxic effects, potentially through the disruption of cellular redox balance and induction of apoptosis . Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of 2,6-Diphenylpyridine involves its ability to bind to specific biomolecules and modulate their activity. It can form coordination complexes with metal ions, which can then interact with enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the nature of the complex formed. For instance, 2,6-Diphenylpyridine can inhibit metalloenzymes by binding to their active sites and preventing substrate access . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Diphenylpyridine can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that 2,6-Diphenylpyridine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for understanding the long-term impact of the compound in biochemical research.
Dosage Effects in Animal Models
The effects of 2,6-Diphenylpyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, 2,6-Diphenylpyridine can cause toxic effects, including liver and kidney damage, as well as hematological changes . Threshold effects have been observed, where a certain dosage level leads to significant biochemical and physiological changes, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
2,6-Diphenylpyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidative metabolism, leading to the formation of hydroxylated derivatives. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels . The involvement of 2,6-Diphenylpyridine in these pathways underscores its potential impact on cellular metabolism and overall biochemical processes.
Transport and Distribution
Within cells and tissues, 2,6-Diphenylpyridine is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity. For example, 2,6-Diphenylpyridine can bind to plasma proteins, facilitating its transport in the bloodstream and distribution to various tissues . Understanding these transport mechanisms is crucial for elucidating the compound’s overall impact on cellular function.
Subcellular Localization
The subcellular localization of 2,6-Diphenylpyridine is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Additionally, 2,6-Diphenylpyridine can accumulate in the mitochondria, affecting mitochondrial function and cellular energy metabolism. These localization patterns are essential for understanding the compound’s role in cellular processes.
Propiedades
IUPAC Name |
2,6-diphenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c1-3-8-14(9-4-1)16-12-7-13-17(18-16)15-10-5-2-6-11-15/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUOHDQXFNPPRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022209 | |
| Record name | 2,6-Diphenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 2,6-Diphenylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9959 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
<0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671815 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Vapor Pressure |
0.00000132 [mmHg] | |
| Record name | 2,6-Diphenylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9959 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
3558-69-8 | |
| Record name | 2,6-Diphenylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3558-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diphenylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003558698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3558-69-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133378 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Diphenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-diphenylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.564 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIPHENYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZI75V15Y1T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

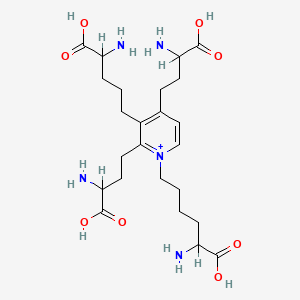

![(2S,3R)-3-hydroxy-2-[[methyl(7H-purin-6-yl)carbamoyl]amino]butanoic acid](/img/structure/B1197832.png)

![5,5a-Dihydro-4bh-benzo[3,4]phenanthro[1,2-b]azirene](/img/structure/B1197834.png)


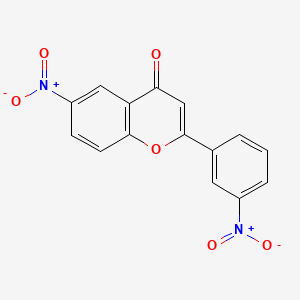

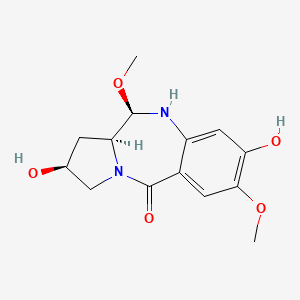

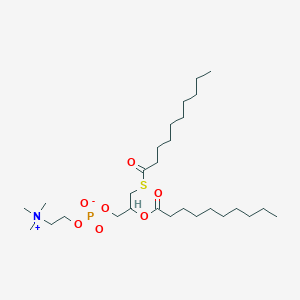
![2-[3-(tert-butylamino)-2-hydroxypropoxy]-4-methoxy-N-phenylbenzamide](/img/structure/B1197848.png)
